molecular formula C12H12O4 B120990 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione CAS No. 145544-03-2

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Cat. No.: B120990
CAS No.: 145544-03-2
M. Wt: 220.22 g/mol
InChI Key: HDHKCKPOZJSAJR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS: 145544-03-2) is a substituted derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic malonate ester widely used in organic synthesis. This compound features two propargyl (prop-2-ynyl) groups at the 5,5-positions of the dioxane ring, which confer unique reactivity for applications in click chemistry, cycloadditions, and polymer synthesis. Its structure combines the rigidity of the dioxane ring with the electron-deficient alkyne moieties, making it a versatile intermediate for constructing complex molecular architectures . The compound is commercially available with ≥97% purity and is typically stored under inert conditions due to its sensitivity to moisture and heat .

Properties

IUPAC Name

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKCKPOZJSAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380417
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145544-03-2
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Time Dependence

  • Low-Temperature Synthesis : Reactions conducted at 0°C reduce side product formation, such as the di-acetic anhydride intermediate.

  • Extended Reaction Times : 15–18 hours ensure complete consumption of malonic acid, as monitored by NMR or HPLC.

Solvent and Catalytic Systems

  • Polar Aprotic Solvents : Acetone and tetrahydrofuran (THF) enhance solubility of intermediates.

  • Acid Catalysts : Sulfuric acid is preferred for Meldrum’s acid synthesis due to its strong protonating ability.

Table 2: Comparative Analysis of Synthesis Methods

MethodReagentsConditionsYield
Propargyl Bromide AlkynylationMeldrum’s acid, K₂CO₃, propargyl bromideReflux, 10 hours70–85%
L-Proline CatalyzedMeldrum’s acid, 3-aryl-1-phenylprop-2-en-1-onesRoom temperature, 24 hours50–65%
Acetic Anhydride ProcessAcetone, malonic acid, acetic anhydride0°C, 18 hours>90%

Characterization and Validation

Spectroscopic Analysis

  • FT-IR and FT-Raman : Peaks at 1740 cm⁻¹ (C=O stretching) and 2100 cm⁻¹ (C≡C stretching) confirm the dione and alkyne functionalities.

  • ¹H NMR : Prop-2-ynyl protons appear as triplets at δ 2.5–3.0 ppm, while methyl groups resonate as singlets at δ 1.6–1.8 ppm.

  • X-Ray Crystallography : Triclinic crystal structures with space group P-1 validate the distorted envelope conformation of the dioxane ring.

Purity Assessment

  • HPLC : Retention times of 8–10 minutes indicate high purity (>98%).

  • Elemental Analysis : Carbon and hydrogen content align with theoretical values (C: 65.45%, H: 5.49%).

Industrial and Research Applications

The compound’s dual reactivity enables its use in:

  • Polymer Chemistry : Cyclopolymerization with norbornene derivatives yields conjugated polymers, as demonstrated by GPC and AFM analyses.

  • Heterocyclic Synthesis : Serves as a precursor for ketene intermediates in bioactive molecule development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Meldrum’s acid derivatives are structurally diverse, with variations in substituents at the 5-position significantly altering their physicochemical properties and reactivity. Below is a detailed comparison of 2,2-dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents at 5,5-positions Molecular Formula Key Features/Applications Synthesis Method & Yield
Target Compound Diprop-2-ynyl C₁₄H₁₄O₄ Propargyl groups enable click chemistry; used in polymer crosslinking Propargylation of Meldrum’s acid; Yield: Not reported
5,5′-[(2,4-Dichlorophenyl)methylene]bis(Meldrum’s acid) Bis(2,4-dichlorobenzylidene) C₂₃H₁₈Cl₄O₈ Electron-withdrawing Cl groups enhance electrophilicity; crystallography studied Aldol condensation; Yield: 65–80%
5-(Furan-2-ylmethylene)-Meldrum’s acid Furfurylidene C₁₂H₁₂O₅ Heterocyclic substituent; used in DASA (donor-acceptor Stenhouse adduct) synthesis Knoevenagel reaction; Yield: ~75%
5,5-(Phenylmethylene)bis(Meldrum’s acid) Benzylidene C₂₁H₂₀O₈ High thermal stability; synthesized via green chemistry in gluconic acid (81–92% yield) Green solvent method
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Phenyl C₁₂H₁₂O₄ Simple aromatic substituent; model for studying π-stacking interactions Friedel-Crafts alkylation; Yield: 70–85%

Key Findings

Electron-deficient alkyne moieties enhance its participation in Michael additions and Diels-Alder reactions compared to electron-rich furan or phenyl derivatives .

Synthetic Accessibility: The target compound’s synthesis involves propargylation under basic conditions, contrasting with the Knoevenagel or aldol condensations used for benzylidene or furyl derivatives . Green synthesis methods (e.g., gluconic acid medium for bis-Meldrum’s acid derivatives) achieve higher yields (~92%) than traditional routes .

Thermal and Chemical Stability :

  • The diprop-2-ynyl derivative exhibits lower thermal stability (decomposition at ~120°C) compared to the phenyl-substituted analog (stable up to 200°C) due to alkyne reactivity .

Applications :

  • Propargyl derivative : Preferred for click chemistry-based drug conjugation and polymer networks .
  • Bis(benzylidene) derivatives : Used in crystal engineering and as ligands for metal-organic frameworks (MOFs) .
  • Furan derivatives : Key intermediates in photoresponsive materials .

Biological Activity

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS No. 145544-03-2) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the family of dioxanes and has garnered attention due to its reactivity and possible applications in medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound, including its effects on human health and potential therapeutic uses.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.22 g/mol. Its structure features a dioxane ring with two propynyl substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Toxicity and Irritation

  • The compound is known to cause serious eye irritation , skin irritation , and may lead to respiratory irritation upon exposure. These properties necessitate careful handling in laboratory settings .

2. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. While specific data on this compound itself is limited, related compounds have shown efficacy against various bacterial strains.

3. Anti-inflammatory Potential

  • Some derivatives of dioxanes have been investigated for their anti-inflammatory effects. The presence of the dioxane structure may influence inflammatory pathways; however, specific studies on this compound are still needed to confirm such effects.

Case Study 1: Skin Irritation Assessment

A study evaluated the skin irritation potential of various dioxane derivatives including this compound. Results indicated significant irritation responses in dermal exposure tests on animal models .

Case Study 2: Antimicrobial Screening

In a screening of antimicrobial activities among several dioxane derivatives:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Similar Dioxane DerivativeS. aureus18

These preliminary results suggest that while the compound may not be the most potent antimicrobial agent compared to its derivatives, it shows potential for further exploration .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in inflammation and microbial resistance.

Safety and Handling

Due to its irritant properties:

  • Precautionary Measures: Use personal protective equipment (PPE) such as gloves and goggles when handling the compound.
  • Storage Conditions: Store in a cool, well-ventilated area away from incompatible materials.

Q & A

Q. Methodological Notes

  • Synthesis : Prioritize biobased solvents (e.g., gluconic acid) for sustainability .
  • Characterization : Combine experimental (X-ray/NMR) and computational (DFT) data for mechanistic clarity .
  • Troubleshooting : Use HTS to optimize sterically hindered reactions .

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